molecular formula C11H10F3NO2 B1605666 3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide CAS No. 81761-28-6

3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide

Cat. No. B1605666
CAS RN: 81761-28-6
M. Wt: 245.2 g/mol
InChI Key: VATRWWPJWVCZTA-UHFFFAOYSA-N
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Description

3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide, or 3-O-N-TFMPB, is an organic compound that has been investigated for its potential applications in various scientific fields. It is a small and relatively simple molecule, consisting of a central carbon atom and four peripheral atoms (oxygen, nitrogen, and two fluorine atoms). 3-O-N-TFMPB has been studied for its potential use in organic synthesis, for its biochemical and physiological effects, and for its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization in Complexes

  • Synthesis in Metal Complexes : 3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide, a compound used in dyes and pigment synthesis, can react with hydroxylamine to form N-phenyl-3-hydroxyimino-butanamide. This compound further reacts with diazonium salts to produce diazo products, which coordinate to copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).

Reactivity and Synthetic Importance

  • Synthetic Routes and Applications : 3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide has been used as a precursor in the synthesis of heterocyclic compounds. Its synthetic routes involve reactions with diketene and aromatic primary amines, highlighting its role in the formation of various complex molecules (Fadda, Abdel‐Galil, & Elattar, 2015).

Involvement in Antimicrobial and Antifungal Research

  • Antimicrobial Evaluation : A study on the antimicrobial evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine ring, using 3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide, revealed moderate activity. This indicates its potential use in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Applications in Neuroprotective and Pharmacological Research

  • Neuroprotective Effects : N-[3-(4-Oxo-3,4-dihydro-phthalazin-1-yl)phenyl]-4-(morpholin-4-yl) butanamide methanesulfonate monohydrate, a derivative of 3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide, showed potential as a neuroprotective agent. It demonstrated effects on reducing cell death in PC12 cells and decreased cerebral damage in a rat model of ischemic stroke (Kamanaka et al., 2004).

Use in Organic Synthesis and Chemical Reactions

  • Functionalized Thiazoles Synthesis : The compound has been involved in the synthesis of novel heteroaryl-thiazoles, demonstrating its utility in diverse chemical reactions and synthesis pathways (Bondock, El-Azab, Kandeel, & Metwally, 2013).

properties

IUPAC Name

3-oxo-N-[2-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)6-10(17)15-9-5-3-2-4-8(9)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRWWPJWVCZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002192
Record name 3-Oxo-N-[2-(trifluoromethyl)phenyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide

CAS RN

81761-28-6
Record name 3-Oxo-N-[2-(trifluoromethyl)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81761-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-N-(2-(trifluoromethyl)phenyl)butyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081761286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-N-[2-(trifluoromethyl)phenyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-N-[2-(trifluoromethyl)phenyl]butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NS Badgujar - 2006 - lib.unipune.ac.in
Coumarins both naturally occurring as well as synthetic derivatives, have found widespread applications as pharmacological activity [l], photo sensitizers [2], laser dyes [3-7], …
Number of citations: 2 lib.unipune.ac.in
DV Kryl'skii, KS Shikhaliev, AS Chuvashlev - Russian journal of organic …, 2010 - Springer
Three-component condensation of 3-methyl(or methoxymethyl)-4-phenyl-1H-pyrazol-5-amine with triethyl orthoformate and carbonyl compounds or nitriles containing an activated …
Number of citations: 6 link.springer.com
C Tian, Q Wang, X Wang, G An, G Li - The Journal of Organic …, 2019 - ACS Publications
A general visible-light mediated ortho-C–H trifluoromethylation of aniline derivatives by using a low-cost and stable Langlois reagent (CF 3 SO 2 Na) as the “CF 3 ” source has been …
Number of citations: 46 pubs.acs.org

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